![molecular formula C11H22N2O B14306611 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile CAS No. 111965-44-7](/img/structure/B14306611.png)
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile is an organic compound with the molecular formula C11H22N2O It is a nitrile derivative that features a dimethylamino group attached to a hexyl chain, which is further connected to a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-(dimethylamino)hexanol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)propanenitrile
- 6-(Dimethylamino)hexanol
- 3-Chloropropanenitrile
Comparison
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile is unique due to the presence of both a dimethylamino group and a nitrile group connected through a hexyl chain. This structural feature allows for a diverse range of chemical reactions and interactions compared to similar compounds. For example, 3-(dimethylamino)propanenitrile lacks the hexyl chain, which limits its reactivity and potential applications. Similarly, 6-(dimethylamino)hexanol does not contain the nitrile group, reducing its versatility in chemical synthesis.
Propriétés
Numéro CAS |
111965-44-7 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-[6-(dimethylamino)hexoxy]propanenitrile |
InChI |
InChI=1S/C11H22N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-7,9-11H2,1-2H3 |
Clé InChI |
LUDIGURWWKDZSF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
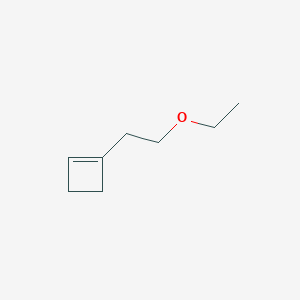
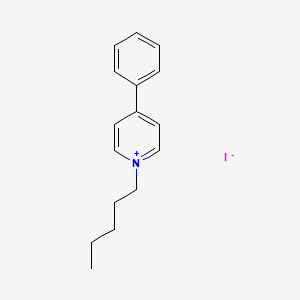
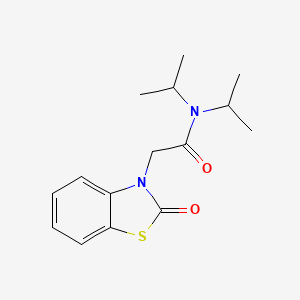
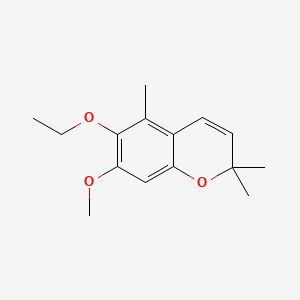
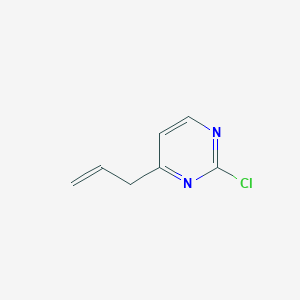
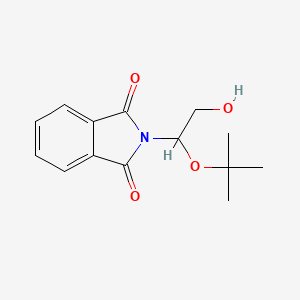
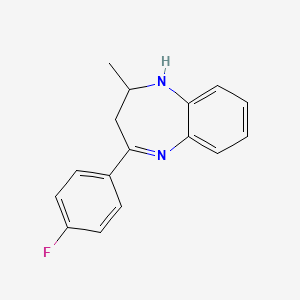
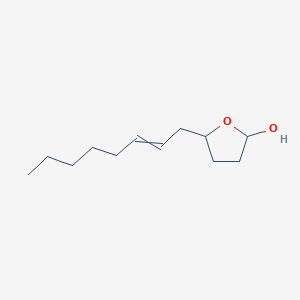
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
